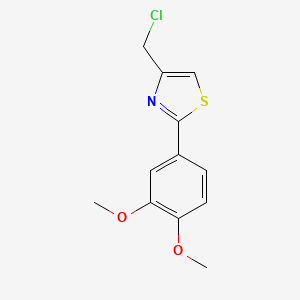
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It has a chloromethyl group (-CH2Cl) and a 3,4-dimethoxyphenyl group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring with a chloromethyl group attached to one carbon and a 3,4-dimethoxyphenyl group attached to another carbon. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present. The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and stable. The presence of the chloromethyl and 3,4-dimethoxyphenyl groups would likely affect its polarity, solubility, and reactivity .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
55315-32-7 |
|---|---|
Nom du produit |
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole |
Formule moléculaire |
C12H12ClNO2S |
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNO2S/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12/h3-5,7H,6H2,1-2H3 |
Clé InChI |
ZSIIOHCIYAMPJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride](/img/structure/B8810859.png)
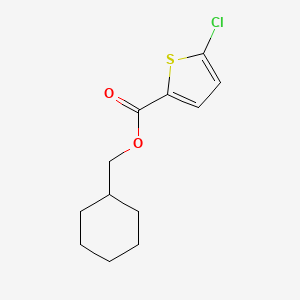
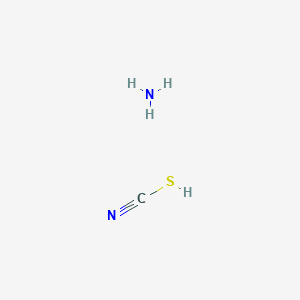
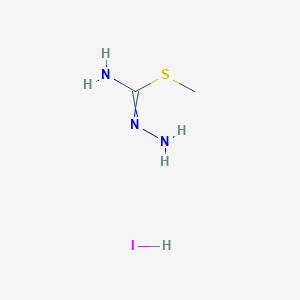
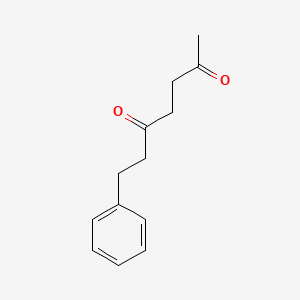
![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)

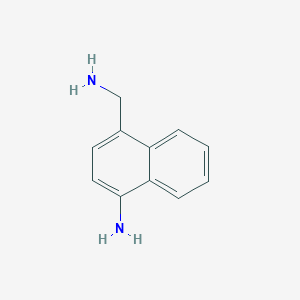
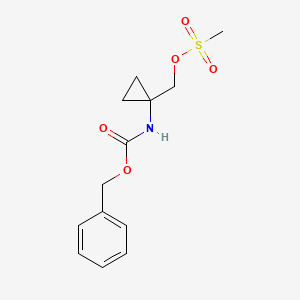
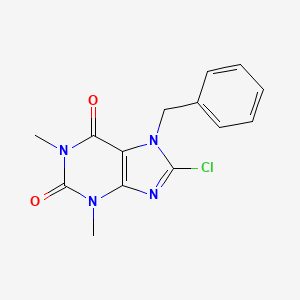



![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)